molecular formula C25H23N3O7 B3880723 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3880723
M. Wt: 477.5 g/mol
InChI Key: USRYIVQCNBFKOQ-CPNJWEJPSA-N
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Description

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Condensation: Formation of the enone structure through aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide can be compared to other compounds with similar structures or functional groups, such as:

Properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7/c1-33-21-12-8-7-11-18(21)26-25(30)19(27-24(29)16-9-5-4-6-10-16)13-17-14-22(34-2)23(35-3)15-20(17)28(31)32/h4-15H,1-3H3,(H,26,30)(H,27,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYIVQCNBFKOQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

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